N,N,2-trimethyl-3-nitroaniline
Description
N,N,2-trimethyl-3-nitroaniline is an organic compound with the molecular formula C9H12N2O2 . It belongs to the class of nitro compounds , which are essential nitrogen derivatives. The nitro group (−NO2) in this compound exhibits resonance structures, resulting in its characteristic polar character and moderate dipole moments .
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
- Nitro Reduction : Reduction of the nitro group can yield the corresponding amine. This process is essential for converting toxic nitro compounds into less harmful or useful counterparts .
- Charge-Transfer Complex Formation : Aromatic polynitro compounds, including N,N,2-trimethyl-3-nitroaniline, can form charge-transfer complexes with other aromatic hydrocarbons. These complexes have applications in herbicides and other fields .
Physical and Chemical Properties
- Boiling Point : Nitro compounds generally have lower volatility than ketones of similar molecular weight. For example, nitromethane (MW 61) has a boiling point of 101°C, while 2-propanone (MW 58) boils at 56°C .
- Water Solubility : Nitromethane is less soluble in water (saturated solution < 10% by weight) compared to 2-propanone, which is completely miscible with water .
properties
IUPAC Name |
N,N,2-trimethyl-3-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-8(10(2)3)5-4-6-9(7)11(12)13/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUSVKGMJNXHTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2-trimethyl-3-nitroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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